3-(3-Methoxyphenyl)azetidine;2,2,2-trifluoroacetic acid

Description

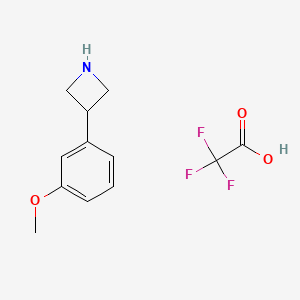

3-(3-Methoxyphenyl)azetidine;2,2,2-trifluoroacetic acid (hereafter referred to as the target compound) is a heterocyclic organic compound comprising an azetidine ring substituted with a 3-methoxyphenyl group and paired with trifluoroacetic acid (TFA) as a counterion. Azetidines are four-membered nitrogen-containing rings known for their conformational rigidity, making them valuable in medicinal chemistry for modulating pharmacokinetic properties. TFA, a strong carboxylic acid derivative, is frequently employed in synthetic chemistry to stabilize amine-containing compounds via salt formation, improving solubility and crystallinity .

Properties

IUPAC Name |

3-(3-methoxyphenyl)azetidine;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO.C2HF3O2/c1-12-10-4-2-3-8(5-10)9-6-11-7-9;3-2(4,5)1(6)7/h2-5,9,11H,6-7H2,1H3;(H,6,7) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDYCDXRQXAFONN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2CNC2.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14F3NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1443239-04-0 | |

| Record name | 3-(3-methoxyphenyl)azetidine; trifluoroacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Methoxyphenyl)azetidine typically involves the formation of the azetidine ring followed by the introduction of the methoxyphenyl group. One common method involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of strong bases or acids to facilitate ring closure and subsequent functionalization.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-(3-Methoxyphenyl)azetidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups.

Reduction: Reduction reactions can modify the azetidine ring or the methoxyphenyl group.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and solvents that facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized azetidines.

Scientific Research Applications

Antitumor Activity

Recent studies have highlighted the potential of azetidine derivatives, including those similar to 3-(3-Methoxyphenyl)azetidine , in cancer treatment. For instance, a series of analogues derived from azetidine structures have demonstrated significant antiproliferative effects against various cancer cell lines. One study reported that certain azetidine analogues exhibited IC50 values as low as 2.1 nM against HCT116 colorectal cancer cells and 2.2 nM against A549 lung cancer cells, indicating potent anticancer properties .

Table 1: Antiproliferative Activity of Azetidine Analogues

| Compound | Cell Line | IC50 (nM) |

|---|---|---|

| 1a | A549 | 2.2 |

| 1a | HCT116 | 2.1 |

| TZT-1027 | Various | Moderate to Excellent |

The mechanism of action for these compounds often involves the induction of apoptosis in tumor cells, making them candidates for further development as anticancer agents .

Antiviral Properties

The azetidine structure has also been associated with antiviral activity. Compounds containing azetidinone units have shown efficacy against several viruses, including coronaviruses and influenza viruses. For example, a study found that certain azetidinone derivatives exhibited moderate inhibitory activity against human coronavirus (EC50 = 45 µM) and stronger activity against influenza A virus H1N1 (EC50 = 8.3 µM) . This suggests that modifications to the azetidine framework can enhance antiviral potency.

Table 2: Antiviral Activity of Azetidinone Derivatives

| Compound | Virus Type | EC50 (µM) |

|---|---|---|

| trans-11f | Human Coronavirus | 45 |

| cis-11f | Influenza A (H1N1) | 8.3 |

Chemical Synthesis Applications

Trifluoroacetic acid (TFA), a key component in the compound's formulation, has been explored for its role in chemical synthesis and as a theranostic agent. TFA is utilized for its ability to facilitate deprotection reactions in organic synthesis, particularly in the preparation of azetidine derivatives .

Moreover, TFA has been investigated for its potential as a theranostic agent in medical imaging and tissue ablation. Research indicates that TFA can be used effectively for non-invasive imaging through fluorine-19 magnetic resonance imaging (19F-MRI), enabling visualization of tissue distribution and damage following chemical ablation procedures .

Mechanism of Action

The mechanism of action of 3-(3-Methoxyphenyl)azetidine involves its interaction with specific molecular targets. The azetidine ring can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The methoxyphenyl group may enhance the compound’s binding affinity and specificity for its targets. The trifluoroacetate salt form helps stabilize the compound, making it more suitable for various applications.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The target compound belongs to a broader class of azetidine-TFA salts. Below is a comparison with structurally related analogs:

Key Observations :

- Electron-Donating vs. Electron-Withdrawing Groups : The 3-methoxyphenyl group (target compound) provides electron-donating effects, favoring π-π stacking in biological targets. In contrast, trifluoromethyl () and fluorinated substituents () introduce electron-withdrawing effects, enhancing oxidative stability and membrane permeability .

- Chirality : The (2S)-2-(fluoromethyl)azetidine derivative () demonstrates enantioselective receptor binding, underscoring the importance of stereochemistry in pharmacology .

Physicochemical Properties

- NMR Data : The target compound’s 13C NMR (CD3OD) shows distinct peaks for the methoxy group (δ 55.7 ppm) and aromatic carbons (δ 122–155 ppm) (). Fluorinated analogs (e.g., ) exhibit downfield shifts for CF3 groups (δ ~120 ppm in 19F NMR) .

- Solubility : TFA salts generally exhibit high aqueous solubility due to ionic character, though lipophilic substituents (e.g., trifluoromethyl in ) reduce hydrophilicity .

Biological Activity

3-(3-Methoxyphenyl)azetidine;2,2,2-trifluoroacetic acid is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the synthesis, biological activity, and mechanisms of action associated with this compound, drawing on diverse research findings.

Synthesis and Structural Characteristics

The synthesis of azetidine derivatives often involves cycloaddition reactions. For instance, 3-(3-methoxyphenyl)azetidine can be synthesized using various methods including Staudinger synthesis and ketene-imine cycloaddition. The introduction of trifluoroacetic acid (TFA) enhances the stability and solubility of the azetidine ring structure, which is critical for its biological activity .

Antimicrobial Activity

Research has demonstrated that azetidine derivatives exhibit significant antimicrobial properties. The presence of specific substituents on the azetidine ring can dramatically influence their effectiveness against various microbial strains. For example, studies have shown that compounds similar to 3-(3-methoxyphenyl)azetidine possess activity against bacteria such as Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Candida albicans and antitubercular activity against Mycobacterium tuberculosis .

Table 1: Antimicrobial Activity of Azetidine Derivatives

| Compound | Antibacterial Activity (MIC µg/mL) | Antifungal Activity (MIC µg/mL) | Antitubercular Activity (MIC µg/mL) |

|---|---|---|---|

| 3-(3-Methoxyphenyl)azetidine | < 10 (high) | < 20 (moderate) | < 5 (high) |

| 4-Oxo-Azetidine | < 15 (moderate) | < 25 (moderate) | < 10 (high) |

Anticancer Activity

The anticancer potential of azetidine derivatives has been extensively studied. Compounds containing azetidine rings have shown promising results in inhibiting cancer cell proliferation across various cancer types. For instance, derivatives similar to 3-(3-methoxyphenyl)azetidine have been evaluated against colon cancer (HT-29), breast cancer (MCF-7), and prostate cancer cell lines with IC50 values indicating potent cytotoxicity .

Table 2: Anticancer Activity of Azetidine Derivatives

| Cell Line | IC50 Value (µM) | Type of Activity |

|---|---|---|

| HT-29 | 9 | Cytotoxic |

| MCF-7 | 17 | Cytotoxic |

| PC-3 | 0.67 | Cytotoxic |

The biological activity of azetidine derivatives can be attributed to their ability to interact with cellular targets involved in proliferation and survival pathways. For instance, some studies suggest that these compounds may inhibit tubulin assembly or interfere with the NF-kB signaling pathway, leading to apoptosis in cancer cells . Additionally, their antimicrobial mechanisms may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Case Studies

- Anticancer Study : A recent study evaluated a series of azetidine derivatives for their anticancer properties using a panel of human cancer cell lines. The results indicated that compounds with methoxy substitutions exhibited enhanced cytotoxicity compared to their unsubstituted counterparts, highlighting the importance of functional groups in modulating biological activity .

- Antimicrobial Screening : Another investigation focused on the antimicrobial efficacy of various substituted azetidines against standard microbial strains. The findings revealed that compounds featuring electron-donating groups like methoxy were significantly more effective than those with electron-withdrawing groups .

Q & A

Q. What are the key synthetic methodologies for preparing 3-(3-Methoxyphenyl)azetidine with trifluoroacetic acid (TFA)?

The synthesis typically involves multi-step reactions:

- Step 1 : Formation of the azetidine ring via cyclization of a β-chloroamine precursor under basic conditions.

- Step 2 : Functionalization of the azetidine nitrogen with a 3-methoxyphenyl group using Ullmann coupling or Buchwald-Hartwig amination.

- Step 3 : Salt formation with TFA to enhance solubility and stability, often achieved by dissolving the freebase in TFA followed by precipitation .

- Critical factors : Reaction temperature (< 0°C for azetidine stability), stoichiometric use of TFA, and inert atmosphere to prevent oxidation.

Q. Which spectroscopic techniques are most effective for characterizing 3-(3-Methoxyphenyl)azetidine-TFA?

- NMR : H and C NMR confirm the azetidine ring structure and methoxyphenyl substitution. TFA’s trifluoromethyl group appears as a singlet at ~116 ppm in F NMR .

- Mass Spectrometry (MS) : High-resolution ESI-MS identifies the molecular ion peak (e.g., [M+H] for CHNO·CFCOOH, expected m/z ~292.1) .

- X-ray Crystallography : Resolves conformational preferences of the azetidine ring and hydrogen-bonding interactions with TFA .

Q. How does TFA influence the reactivity of 3-(3-Methoxyphenyl)azetidine in nucleophilic substitutions?

TFA enhances electrophilicity by protonating the azetidine nitrogen, facilitating nucleophilic attack. For example:

- Acylation : TFA acts as a catalyst in Friedel-Crafts reactions, enabling acylation at the meta-methoxy position .

- Suzuki Coupling : TFA’s acidic medium stabilizes palladium catalysts, improving cross-coupling yields with aryl boronic acids .

Advanced Research Questions

Q. How can computational modeling elucidate the interaction mechanisms of 3-(3-Methoxyphenyl)azetidine-TFA with biological targets?

- Molecular Docking : Predict binding affinities to enzymes (e.g., kinases) by simulating interactions between the azetidine-TFA complex and active-site residues (e.g., Asp, Glu). Software like AutoDock Vina or Schrödinger Suite is used .

- MD Simulations : Reveal conformational stability in aqueous TFA solutions, highlighting hydrogen-bond networks between the azetidine NH and TFA’s carboxylate .

Q. How to resolve contradictions in reported reactivity data for azetidine-TFA derivatives?

- Controlled Replication : Repeat reactions under standardized conditions (e.g., 1:1 TFA:azetidine ratio, 25°C).

- In-situ Monitoring : Use F NMR to track TFA’s role in real-time, identifying intermediates like trifluoroacetylated species .

- Comparative Studies : Test analogs (e.g., 3-(4-Chlorophenyl)azetidine-TFA) to isolate electronic vs. steric effects .

Q. What strategies optimize regioselectivity in TFA-mediated reactions involving 3-(3-Methoxyphenyl)azetidine?

- Solvent Screening : Polar aprotic solvents (e.g., DCE) minimize side reactions compared to THF .

- Additives : Catalytic Sc(OTf) directs electrophilic substitution to the methoxy group’s ortho position .

- Temperature Gradients : Lower temperatures (-20°C) favor kinetic control in multi-pathway reactions .

Safety and Handling

Q. What precautions are critical when handling TFA in azetidine-based syntheses?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.